N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazolin-5-amine class, characterized by a fused triazole-quinazoline core. The benzodioxolylmethyl substituent at the N-position and a phenyl group at position 3 distinguish it structurally. Such derivatives are frequently explored for their biological activities, including anticancer, antimicrobial, and antiparasitic properties, due to their ability to interact with enzymes and nucleic acids .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-2-6-16(7-3-1)21-23-25-22(17-8-4-5-9-18(17)28(23)27-26-21)24-13-15-10-11-19-20(12-15)30-14-29-19/h1-12H,13-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIRODASUXJXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the triazoloquinazoline core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final step involves coupling the benzodioxole moiety with the triazoloquinazoline core using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the proliferation of cancer cells.
Pharmacology: It is investigated for its potential as a therapeutic agent in treating various diseases, including inflammatory and neurological disorders.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous triazoloquinazoline derivatives, focusing on substituents, synthesis, and biological activity.
Structural and Substituent Variations
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity : Benzodioxolylmethyl (target) > Diethoxyphenethyl () > Dimethoxyphenethyl () due to increasing alkyl chain length and electron-donating groups.
- Solubility : Sulfonyl derivatives () exhibit higher aqueous solubility than aryl-substituted analogues .
- Metabolic Stability : Methyl/chloro substituents () may reduce oxidative metabolism compared to ethoxy groups .
Key Research Findings
Substituent-Driven Activity : The benzodioxolyl group in the target compound may improve CNS bioavailability compared to dimethoxy/dioxy analogues, though this requires in vivo validation .
Synthetic Flexibility : [5+1]-Cyclocondensation and Buchwald–Hartwig reactions enable diverse substitutions, facilitating SAR studies .
Activity Trade-offs: While thieno-fused systems outperform triazoloquinazolines in anticancer screens, the target compound’s unique substituents could offer niche applications (e.g., antiparasitic or antioxidant) .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a hybrid compound that incorporates a benzodioxole moiety and a quinazoline structure. This compound has gained attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Quinazoline Synthesis : Employing cyclization methods from appropriate precursors.
- Benzodioxole Integration : Achieved through alkylation reactions that attach the benzodioxole moiety to the quinazoline framework.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the cytotoxic activity against different cancer types:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.52 | EGFR inhibition |
| Compound B | A549 | 0.34 | Apoptosis induction |
| Compound C | PC3 | 0.56 | Cell cycle arrest |
The biological activity of this compound may be attributed to several mechanisms:
- EGFR Inhibition : Similar quinazoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor proliferation and survival.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : The compounds may induce cell cycle arrest at various phases (G1/S or G2/M), thereby inhibiting cancer cell proliferation.
Neuropharmacological Activity
Apart from anticancer effects, quinazoline derivatives have also been investigated for their neuropharmacological properties. Some studies suggest potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Case Studies
Several case studies have been published detailing the efficacy of quinazoline derivatives in preclinical models:
- Study 1 : A study on a related compound showed a significant reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg.
- Study 2 : Another investigation reported that treatment with a similar triazole-based compound led to improved survival rates in mice with induced tumors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
